molecular formula C11H11IO3 B1530448 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone CAS No. 1263365-48-5

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone

Cat. No. B1530448
M. Wt: 318.11 g/mol
InChI Key: VEAOXGIGOSXIEG-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone” is a chemical compound that is used for testing and research purposes . It is available for purchase from several suppliers .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory Agents : A research study synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, which involved compounds related to 1,3-dioxolan-2-yl. These compounds were evaluated for their anti-inflammatory activity, demonstrating potential pharmaceutical applications (Rehman, Saini, & Kumar, 2022).

Chemical Synthesis and Reactions

  • Enantioselective Reactions : A study focused on the generation of optically active 1,3-dioxolan-2-yl cation intermediates during enantioselective dioxyacetylation, demonstrating applications in stereochemistry (Fujita, Wakita, & Sugimura, 2011).
  • Synthesis of Monoprotected 1,4-Diketones : The study describes the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, highlighting the compound's role in advanced synthetic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).

Materials Science and Engineering

  • Polymer Science : Research in polymer science explored the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines, where 1,3-dioxolan-2-one derivatives played a crucial role (Tomita, Sanda, & Endo, 2001).

Organic Chemistry and Catalysis

  • Synthesis of Vic-Dioxime Complexes : The synthesis of vic-dioxime complexes using 1,3-dioxolan derivatives highlights its significance in the field of coordination chemistry (Canpolat & Kaya, 2005).
  • Organic Synthesis Catalysis : The role of 1,3-dioxolane derivatives in the synthesis of various organic compounds, catalyzed by bismuth(III) triflate, signifies its importance in synthetic organic chemistry (Podgorski, Krabbe, Le, Sierszulski, & Mohan, 2010).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAOXGIGOSXIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231808
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone

CAS RN

1263365-48-5
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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